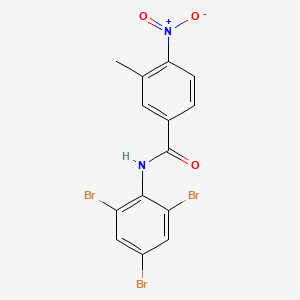

3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide

説明

3-Methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with distinct substituents: a 3-methyl and 4-nitro group on the benzoyl ring and a 2,4,6-tribromophenyl group on the aniline moiety. This compound’s structural complexity arises from the combination of electron-withdrawing (nitro, bromine) and electron-donating (methyl) groups, which influence its physicochemical and reactive properties.

The nitro group at the para position may facilitate electron-deficient aromatic systems, influencing reactivity in catalytic or functionalization reactions .

特性

IUPAC Name |

3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br3N2O3/c1-7-4-8(2-3-12(7)19(21)22)14(20)18-13-10(16)5-9(15)6-11(13)17/h2-6H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJYPEDAVJSMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid. This intermediate is then reacted with 2,4,6-tribromoaniline under amide formation conditions, often using coupling agents like carbodiimides or acid chlorides to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.

Major Products

Reduction: 3-methyl-4-amino-N-(2,4,6-tribromophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the development of new materials with specific properties

作用機序

The mechanism of action of 3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tribromophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide and analogous benzamide derivatives:

*Estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitro group creates an electron-deficient benzoyl ring, enhancing electrophilicity, while the 3-methyl group provides localized electron density. This contrast may stabilize resonance structures in amide bonds, affecting solubility and reactivity . In contrast, 3,4,5-trimethoxybenzamide derivatives (e.g., ) exhibit electron-rich aromatic systems, favoring hydrogen-bonded crystal packing .

- Halogenation Impact : The 2,4,6-tribromophenyl group introduces significant steric hindrance and polarizability compared to smaller halogens (e.g., chlorine in ). Bromine’s larger atomic radius increases molecular weight and may elevate melting points relative to chlorinated analogs .

Reactivity and Functionalization Potential

- Catalytic Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which features an N,O-bidentate directing group for C–H activation, the target compound’s tribromophenyl group may hinder coordination to metal catalysts due to steric bulk. However, the nitro group could serve as an alternative directing moiety .

- Synthetic Utility : The dual nitro and bromine substituents in the target compound may render it suitable for nucleophilic aromatic substitution or reduction reactions, contrasting with 4-nitro-N-(3-nitrophenyl)benzamide (), which lacks steric bulk for regioselective transformations .

生物活性

3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide is an organic compound characterized by a complex molecular structure that includes a benzamide core with various substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₉Br₃N₂O₃

- CAS Number : 328556-58-7

The compound features a nitro group (-NO₂), a methyl group (-CH₃), and a tribromophenyl group, which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlights its effectiveness against various microbial strains, although specific data on minimum inhibitory concentrations (MIC) are not yet fully established.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival. The tribromophenyl moiety may enhance its binding affinity to specific cancer-related proteins.

The biological activity of this compound is believed to involve several mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction within the cellular environment to form reactive intermediates that can interact with cellular macromolecules.

- Protein Binding : The tribromophenyl group may facilitate stronger interactions with target proteins or enzymes, thereby enhancing the compound's efficacy.

- Induction of Oxidative Stress : The compound may elevate levels of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various microbial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Mechanism | Involves bioreduction and protein binding |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple steps starting from 3-methylbenzoic acid. This process includes nitration followed by amide formation with 2,4,6-tribromoaniline. The compound's potential applications extend beyond pharmaceuticals; it is also being explored for use in developing new materials with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。